N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide is a complex organic compound with the molecular formula C22H19N3O5 and a molecular weight of 405.403 Da . This compound features a combination of functional groups, including a furan ring, a nitrophenyl group, and a benzamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic methods include:
Condensation Reactions: The initial step may involve the condensation of 2-furylmethylamine with a suitable carbonyl compound to form an intermediate.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Chemical Reactions Analysis
N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. For example, halogenation can introduce halogen atoms into the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures .
Scientific Research Applications
N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.
Mechanism of Action
The mechanism of action of N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Modulating Receptors: The compound may interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Inducing Apoptosis: In cancer research, it is studied for its ability to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Comparison with Similar Compounds
N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide can be compared with other similar compounds, such as:
N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-methoxyphenyl}vinyl)-4-methylbenzamide: This compound has a methoxy group instead of a nitro group, which may result in different chemical and biological properties.
N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-chlorophenyl}vinyl)-4-methylbenzamide:
N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-bromophenyl}vinyl)-4-methylbenzamide: The bromine atom introduces additional steric and electronic effects, affecting the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
N-[(E)-3-(furan-2-ylmethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-15-4-8-17(9-5-15)21(26)24-20(22(27)23-14-19-3-2-12-30-19)13-16-6-10-18(11-7-16)25(28)29/h2-13H,14H2,1H3,(H,23,27)(H,24,26)/b20-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOVORPKWBEAJW-DEDYPNTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.